molecular formula C16H20N2O4 B1439664 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 1217862-59-3

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B1439664
CAS No.: 1217862-59-3
M. Wt: 304.34 g/mol
InChI Key: VVRMSKUHPMVTPW-UHFFFAOYSA-N
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Description

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
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Biological Activity

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The compound features a benzoic acid moiety linked to a pyrrolidine-derived carbonyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
PurityTypically >95%

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The pyrrolidine ring and the benzoate structure may facilitate binding to targets involved in various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to protein degradation pathways, similar to other benzoic acid derivatives that have shown activity against cathepsins B and L .
  • Receptor Modulation : It could act as a modulator of receptor activity, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has indicated several areas where this compound might exhibit biological activity:

  • Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth.
  • Antiproliferative Effects : Studies suggest that derivatives of benzoic acid can suppress cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
  • Enzyme Activation : Some benzoic acid derivatives have been reported to activate proteasomal and autophagic pathways, which are crucial for cellular homeostasis .

Study on Benzoic Acid Derivatives

A study evaluating various benzoic acid derivatives revealed that certain compounds promoted the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not isolated, the findings suggest that compounds with similar structures could enhance these pathways, indicating potential as anti-aging agents or in neurodegenerative disease models .

Antitumor Activity

Research into related compounds has demonstrated significant antitumor activity through mechanisms such as inhibition of key enzymes involved in tumor growth. For instance, some studies have shown that certain benzoic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Properties

IUPAC Name

4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-3-8-18-10-12(9-14(18)19)15(20)17-13-6-4-11(5-7-13)16(21)22/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMSKUHPMVTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.